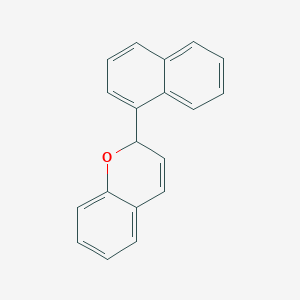
Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclobutane, featuring a carboxylate ester and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate typically involves the reaction of a cyclobutane derivative with appropriate reagents to introduce the ester and ketone functionalities. One common method is the esterification of 3-oxocyclobutanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-oxocyclobutanecarboxylic acid.
Reduction: Methyl 1,2,2-trimethyl-3-hydroxycyclobutane-1-carboxylate.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester functionalities allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, making it a valuable compound in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-oxocyclobutanecarboxylate
- Ethyl 3-oxocyclobutanecarboxylate
- Methyl 3-oxocyclopentanecarboxylate
Comparison: Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate is unique due to its additional methyl groups, which can influence its reactivity and interactions compared to its analogs. These structural differences can lead to variations in physical properties, such as boiling point and solubility, as well as differences in biological activity .
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(10)5-9(8,3)7(11)12-4/h5H2,1-4H3 |
InChI-Schlüssel |
JIPFNTDNKIWTTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CC1(C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


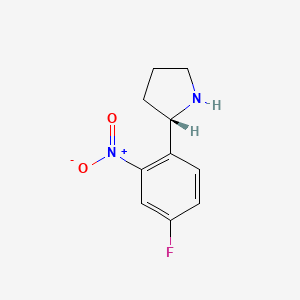


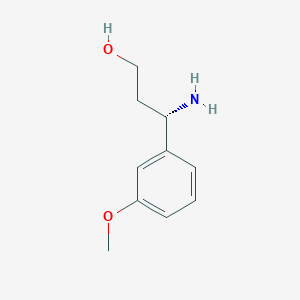
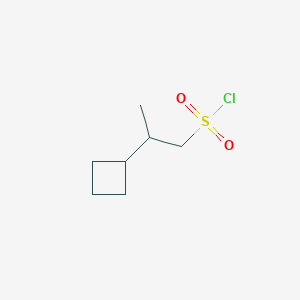
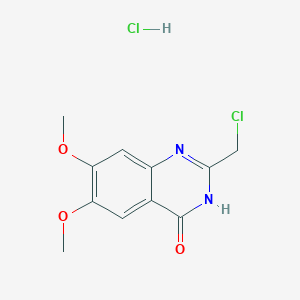
![Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13341235.png)
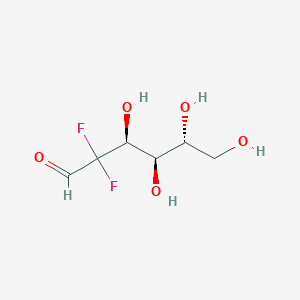
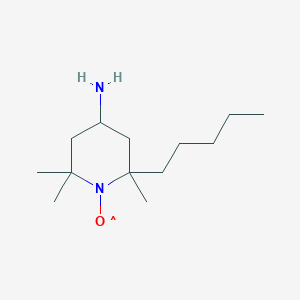
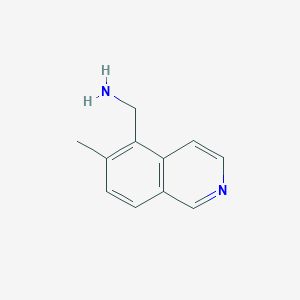
![2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13341263.png)
![4-Bromo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13341286.png)
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B13341288.png)
